molecular formula C23H21FN2O5 B2482223 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 942009-93-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2482223
CAS No.: 942009-93-0
M. Wt: 424.428
InChI Key: YGDMKQYYJSPKHZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxin ring, a fluorophenyl group, and a dihydropyridinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the fluorophenyl group, and the construction of the dihydropyridinyl moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives, fluorophenyl-containing molecules, and dihydropyridinyl analogs. These compounds share structural similarities but may differ in their specific functional groups and overall activity.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c1-15-10-19(27)22(31-14-16-4-2-3-5-18(16)24)12-26(15)13-23(28)25-17-6-7-20-21(11-17)30-9-8-29-20/h2-7,10-12H,8-9,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMKQYYJSPKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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